molecular formula C6H8O2 B093131 3-Methylenecyclobutanecarboxylic acid CAS No. 15760-36-8

3-Methylenecyclobutanecarboxylic acid

Cat. No.: B093131
CAS No.: 15760-36-8
M. Wt: 112.13 g/mol
InChI Key: NNKLICLIBKMDOY-UHFFFAOYSA-N
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Description

3-Methylenecyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Small-Ring Compounds : 3-Methylenecyclobutanecarboxylic acid has been used in the synthesis of small-ring compounds such as 1,3-dimethylenecyclobutane, which is significant for studying π-type electronic interactions across cyclobutane rings (Caserio, Parker, Piccolini, & Roberts, 1958).

  • Development of GABAergic Modulators : It served as a starting compound for synthesizing novel spiro[2.3]hexane amino acids, which are rigid analogs of γ-aminobutyric acid (GABA). These compounds are potential modulators of GABAergic cascades in the human central nervous system (Yashin, Averina, Vasilenko, Grishin, Osolodkin, Palyulin, Kuznetsova, & Zefirov, 2017).

  • Exploration of Ring-Opening Reactions : The compound has been instrumental in studying ring-opening reactions and polymerization processes, contributing to the understanding of molecular-orbital theory (Applequist & Roberts, 1956).

  • Investigation of Torquoselectivity in Ester and Formyl Groups : It was used in research focusing on the control of torquoselectivity in cyclobutene electrocyclic reactions, providing insights into theoretical predictions (Niwayama & Houk, 1992).

  • Synthesis of Deuterium-labeled Compounds : Its derivatives have been used in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives, crucial for preparing biologically active compounds and materials science applications (Yamashita, Nishikawa, & Kawamoto, 2019).

  • Degradation Studies in Environmental Chemistry : 3-Methylindole degradation studies, although not directly involving this compound, offer insights into the removal of nitrogenous heterocyclic compounds in wastewater treatment, highlighting the broader context of cyclobutane derivatives in environmental applications (He, Wang, & Wang, 2022).

  • Pharmaceutical Applications in Neurotransmission : It has played a role in synthesizing a series of 1-aminocyclobutane-1-carboxylic acids, which were evaluated as agonists or antagonists of neurotransmission at excitatory amino acid receptors (Allan, Hanrahan, Hambley, Johnston, Mewett, & Mitrovic, 1990).

  • Lewis Acid-Catalyzed Cascade Reactions : Research has explored the Lewis acid-catalyzed reactions of arylmethylenecyclopropanes with derivatives of this compound, demonstrating the construction of functionalized cyclobutene derivatives (Yao & Shi, 2007).

Mechanism of Action

The mechanism of action of 3-Methylenecyclobutanecarboxylic acid is not well-documented in the literature. As a carboxylic acid, it may participate in acid-base reactions, and as an alkene, it may undergo addition reactions .

Properties

IUPAC Name

3-methylidenecyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKLICLIBKMDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166295
Record name Cyclobutanecarboxylic acid, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15760-36-8
Record name 3-Methylenecyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15760-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylenecyclobutanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-methylenecyclobutanecarboxylic acid relate to hypoglycemic activity?

A1: Research suggests that this compound, a metabolite of the naturally occurring hypoglycemic compound hypoglycin, may contribute to hypoglycemia by inhibiting the oxidation of long-chain fatty acids in mitochondria []. This conclusion stems from the observation that this compound, along with another structurally similar compound pent-4-enoic acid, significantly inhibited palmitate oxidation in rat liver mitochondria []. This inhibition of fatty acid oxidation could potentially explain the hypoglycemic effect observed with these compounds, although further research is needed to confirm this mechanism.

Q2: What is the significance of the synthesis of 1,3-dimethylenecyclobutane and its relation to this compound?

A2: The synthesis of 1,3-dimethylenecyclobutane, achieved via this compound as a precursor [], served as a platform to investigate potential π-type electronic interactions across the cyclobutane ring. While this specific research did not find definitive experimental evidence for such interactions in 1,3-dimethylenecyclobutane [], the study highlights the utility of this compound as a starting material for synthesizing structurally related compounds with potential biological and chemical significance.

Q3: What unique structural features of methylenecyclobutene derivatives, like this compound, make them interesting for chemical studies?

A3: The presence of the methylenecyclobutene moiety in compounds like this compound presents a unique system for studying the reactivity and stability of strained ring systems []. The exocyclic double bond in methylenecyclobutene can participate in various reactions, including bromine addition and polymerization, and the strained ring system influences the reactivity of the molecule []. Understanding these reactions can provide insights into the behavior of strained ring systems and their potential applications in synthetic chemistry.

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